
4-(Phenylsulfanyl)but-2-YN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfanyl)but-2-YN-1-amine is an organic compound characterized by the presence of a phenylsulfanyl group attached to a but-2-yn-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanyl)but-2-YN-1-amine typically involves the reaction of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol under phase-transfer catalysis conditions. This reaction leads to the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene, which is then reacted with dimethylamine to afford N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine . The quaternization of this intermediate results in the formation of new ammonium salts containing the 4-(prop-2-yn-1-yloxy)but-2-enyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of phase-transfer catalysis and quaternization reactions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanyl)but-2-YN-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
4-(Phenylsulfanyl)but-2-YN-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanyl)but-2-YN-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis . This inhibition occurs through a non-competitive mechanism, where the compound binds to the enzyme and prevents its activity without directly competing with the substrate .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfanyl)butan-2-one: This compound shares the phenylsulfanyl group but has a different backbone structure.
4-(Phenylsulfanyl)but-2-yn-1-ol: Similar to 4-(Phenylsulfanyl)but-2-YN-1-amine, but with a hydroxyl group instead of an amine group.
Uniqueness
This compound is unique due to its combination of a phenylsulfanyl group with an alkyne and amine functional groups. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
CAS No. |
586976-04-7 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
4-phenylsulfanylbut-2-yn-1-amine |
InChI |
InChI=1S/C10H11NS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9,11H2 |
InChI Key |
PDEIZLRPPLVFSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)


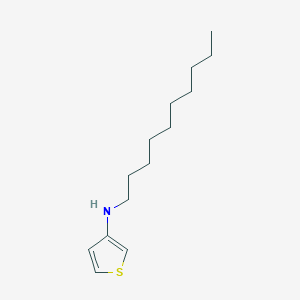
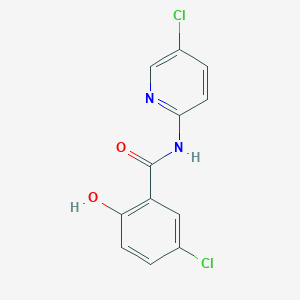
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
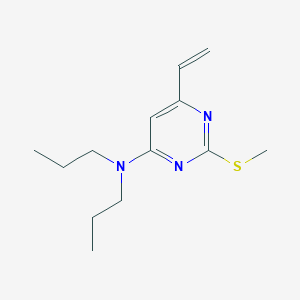
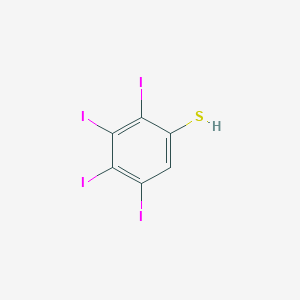
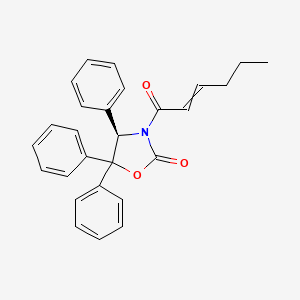
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)
![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)


![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
